molecular formula C6H9ClN2O B2818821 5-Cyclopropyloxazol-2-amine hcl CAS No. 2402831-12-1

5-Cyclopropyloxazol-2-amine hcl

Cat. No. B2818821
CAS RN: 2402831-12-1
M. Wt: 160.6
InChI Key: GUBDSRJGJQDVLG-UHFFFAOYSA-N
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Description

5-Cyclopropyloxazol-2-amine hydrochloride is a chemical compound with the molecular formula C6H8N2O.HCl . Unfortunately, there’s limited information available about this specific compound.


Synthesis Analysis

The synthesis of oxazoles, which includes compounds like 5-Cyclopropyloxazol-2-amine, often involves metal-free synthetic routes . These methods are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating the reaction mixtures .


Chemical Reactions Analysis

Amines, which include compounds like 5-Cyclopropyloxazol-2-amine, undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction .

Scientific Research Applications

DNA Adducts and Carcinogenesis

The heterocyclic amines (HCAs) family, which includes compounds like 5-Cyclopropyloxazol-2-amine HCl, has been studied for its role in mutagenesis and carcinogenesis. These compounds are known for forming DNA adducts that are critical for mutagenicity and carcinogenicity. Research has focused on understanding the pathways of formation, mutagenesis, and their association with carcinogenesis in animal models, as well as the potential for chemoprevention of AIA tumorigenesis (Schut & Snyderwine, 1999).

Antitumor Activity

Studies have been conducted on water-soluble poly(aminoheterocyclic amine)s containing compounds like 5-Cyclopropyloxazol-2-amine HCl. These studies focus on their biological activities in cell lines like L1210 (murine leukemia) and Chinese hamster ovary (CHO), investigating their cytotoxicity and potential as antitumor agents (Hu, Xie, & Huang, 2007).

Chemical Synthesis and Medicinal Chemistry

5-Cyclopropyloxazol-2-amine HCl is also significant in chemical synthesis and medicinal chemistry. Its derivatives have been used in the synthesis of various compounds like cyclic depsipeptides, emphasizing its utility in creating complex molecular architectures (Koch, Linden, & Heimgartner, 2000). Additionally, derivatives of 5-Cyclopropyloxazol-2-amine HCl have been evaluated for their cytotoxic effect toward cancer cell lines, contributing to the development of potential anticancer agents (Murty et al., 2011).

Bioanalytical Methods

In bioanalysis, methods have been developed for the detection of HCAs in biological samples, which includes compounds like 5-Cyclopropyloxazol-2-amine HCl. These methods are essential for studying the exposure and effects of such compounds in humans, which is crucial for understanding their role in cancer etiology (Busquets et al., 2009).

Safety and Hazards

The safety data sheet for a similar compound, hydrochloric acid, indicates that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate personal protective equipment .

properties

IUPAC Name

5-cyclopropyl-1,3-oxazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c7-6-8-3-5(9-6)4-1-2-4;/h3-4H,1-2H2,(H2,7,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBDSRJGJQDVLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C(O2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-1,3-oxazol-2-amine;hydrochloride

CAS RN

2402831-12-1
Record name 5-cyclopropyl-1,3-oxazol-2-amine hydrochloride
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